(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Description
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H20ClN3O3S2 and its molecular weight is 413.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
One study focused on the synthesis of thiadiazole derivatives, showing that some compounds exhibited antiviral activity against the tobacco mosaic virus. This suggests a potential application in developing antiviral agents (Zhuo Chen et al., 2010).
Antioxidant Activity
Another study reported the synthesis of thiazole analogues with urea, thiourea, and selenourea functionality, demonstrating potent antioxidant activity. These findings indicate the possible use of similar compounds in creating antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Antimicrobial Activity
Research on the synthesis of formazans from a Mannich base of a thiadiazole derivative revealed moderate antimicrobial activity against various bacterial and fungal strains. This highlights the potential for developing antimicrobial agents from similar compounds (P. Sah et al., 2014).
Anticancer and Antimicrobial Agents
A study synthesized oxazole and pyridyl-pyrazoline derivatives, investigating their anticancer and antimicrobial activities. Some compounds showed high potency against cancer cell lines, as well as good antibacterial and antifungal activities, suggesting their use in cancer and infection treatment (Kanubhai D. Katariya et al., 2021).
Molecular Docking Studies
Further research involved molecular docking studies to understand the interaction of synthesized compounds with biological targets, aiding in the development of drugs with specific antibacterial activity (M. Shahana et al., 2020).
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-2-5-14-16(25-20-19-14)17(22)21-9-8-15(26(23,24)11-10-21)12-6-3-4-7-13(12)18/h3-4,6-7,15H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHKZRAWICKMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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